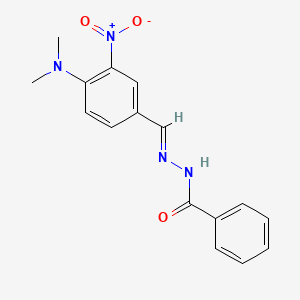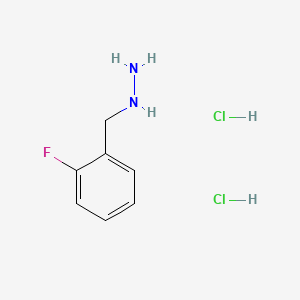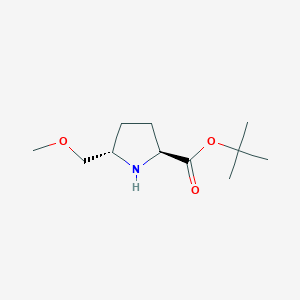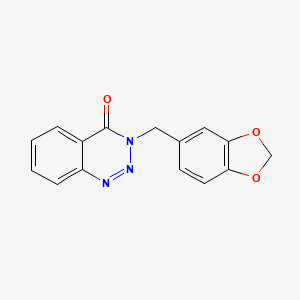![molecular formula C22H20ClN5O2 B2529103 3-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922038-61-7](/img/structure/B2529103.png)
3-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyrazolopyrimidine moiety, which is a type of heterocyclic compound containing nitrogen atoms. These types of structures are often found in bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyrimidine), a pyrazole ring, and an amide functional group. These features could influence its reactivity and interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, benzamides and pyrazolopyrimidines can undergo a variety of chemical reactions. For example, benzamides can participate in nucleophilic substitution reactions, and pyrazolopyrimidines can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could allow for hydrogen bonding, potentially influencing its solubility and stability .Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Applications
Several studies have synthesized and evaluated novel pyrazolopyrimidines derivatives for their anticancer and anti-inflammatory properties. For example, a study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, demonstrating cytotoxic activities against certain cancer cell lines and significant 5-lipoxygenase inhibition, suggesting potential applications in cancer and inflammation-related research (Rahmouni et al., 2016). Another research by Abu‐Hashem et al. (2020) focused on the synthesis of novel compounds derived from visnaginone and khellinone, showing promising COX-2 inhibitory and anti-inflammatory activities, indicating the potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral Applications
Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the avian influenza virus. This study exemplifies the potential of pyrazolopyrimidine derivatives in antiviral research and the development of novel antiviral agents (Hebishy et al., 2020).
Antibacterial Applications
A study by Sheikhi-Mohammareh et al. (2020) developed novel benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines with antibacterial activity toward resistant strains, highlighting the significance of pyrazolopyrimidine derivatives in combating resistant bacterial infections (Sheikhi-Mohammareh et al., 2020).
Mécanisme D'action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with an indole nucleus can have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the effects could range from antiviral to anticancer effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-15-5-2-3-6-17(15)13-27-14-25-20-19(22(27)30)12-26-28(20)10-9-24-21(29)16-7-4-8-18(23)11-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUVDMVJZOGXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)
![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)
![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)
![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2529028.png)




![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2529042.png)